molecular formula C19H17Cl3N2O3 B11712707 (2E)-N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-phenylprop-2-enamide

(2E)-N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-phenylprop-2-enamide

Cat. No.: B11712707
M. Wt: 427.7 g/mol
InChI Key: CADABTFMNRRMQO-ZHACJKMWSA-N
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Description

(2E)-3-Phenyl-N-[2,2,2-trichloro-1-(3-acetamidophenoxy)ethyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trichloroethyl group, and an acetamidophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-Phenyl-N-[2,2,2-trichloro-1-(3-acetamidophenoxy)ethyl]prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Phenyl Group:

    Introduction of the Trichloroethyl Group: This can be achieved through a nucleophilic substitution reaction using trichloroethanol and a suitable base.

    Attachment of the Acetamidophenoxy Moiety: This step involves the reaction of 3-acetamidophenol with an appropriate reagent to form the desired acetamidophenoxy group.

    Final Coupling Reaction: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-Phenyl-N-[2,2,2-trichloro-1-(3-acetamidophenoxy)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-3-Phenyl-N-[2,2,2-trichloro-1-(3-acetamidophenoxy)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-Phenyl-N-[2,2,2-trichloro-1-(3-acetamidophenoxy)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.

    Disruption of Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-Phenyl-N-[2,2,2-trichloro-1-(3-acetamidophenoxy)ethyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17Cl3N2O3

Molecular Weight

427.7 g/mol

IUPAC Name

(E)-N-[1-(3-acetamidophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C19H17Cl3N2O3/c1-13(25)23-15-8-5-9-16(12-15)27-18(19(20,21)22)24-17(26)11-10-14-6-3-2-4-7-14/h2-12,18H,1H3,(H,23,25)(H,24,26)/b11-10+

InChI Key

CADABTFMNRRMQO-ZHACJKMWSA-N

Isomeric SMILES

CC(=O)NC1=CC(=CC=C1)OC(C(Cl)(Cl)Cl)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC(C(Cl)(Cl)Cl)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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